4-(1H-咪唑-1-基)苯甲酰胺

描述

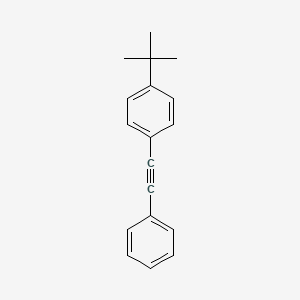

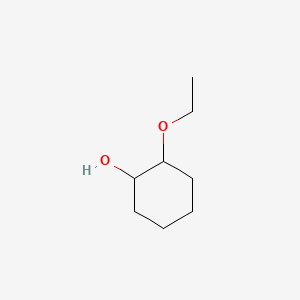

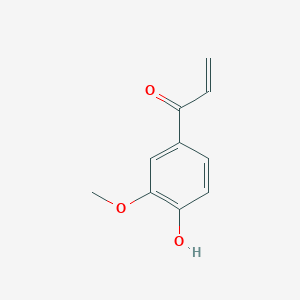

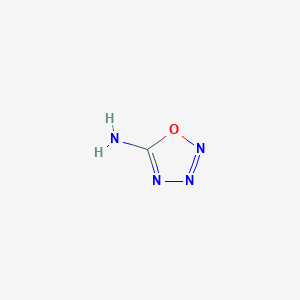

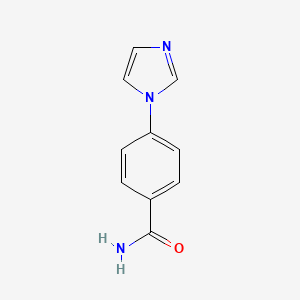

4-(1H-imidazol-1-yl)benzamide is an imidazole derivative . It is a heterocyclic compound that serves as a building block in chemical synthesis . The molecular formula of this compound is C10H9N3O .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in recent years . A new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-1-yl)benzamide consists of a benzamide group attached to an imidazole ring . The average mass of this compound is 187.198 Da, and its monoisotopic mass is 187.074554 Da .Chemical Reactions Analysis

Imidazole derivatives, including 4-(1H-imidazol-1-yl)benzamide, play a crucial role in various chemical reactions. For instance, they are key components in the synthesis of functional molecules used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-imidazol-1-yl)benzamide include a molecular weight of 188.18 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is also characterized by a rotatable bond count of 2 .科学研究应用

心脏电生理活性

4-(1H-咪唑-1-基)苯甲酰胺衍生物因其在心脏电生理活性方面的潜力而受到研究。N-取代咪唑基苯甲酰胺在体外检测中显示出与半马利替德(一种选择性 III 类药物)相当的效力。这表明这些化合物中的 1H-咪唑-1-基部分对于产生 III 类电生理活性是有效的 (Morgan 等人,1990 年)。

潜在的抗纤维化药物

含有 1H-咪唑-1-基结构的新型 ALK5 抑制剂 IN-1130 的药代动力学和代谢已得到研究。IN-1130 可有效抑制肾和肝纤维化并发挥抗转移作用,显示出作为口服抗纤维化药物的潜力 (Kim 等人,2008 年)。

抑制 TNF-α 转化酶

对新型苯甲酰胺(包括含有 1H-咪唑-1-基部分的苯甲酰胺)的研究发现了 TNF-α 转化酶 (TACE) 的有效且选择性抑制剂。这些化合物已显示出抑制人全血中 LPS 诱导的 TNF-α 的功效,并且具有良好的口服生物利用度 (Ott 等人,2008 年)。

抗癌剂

已合成衍生自 1H-咪唑-1-基苯甲酰胺的化合物并评估其抗癌活性。研究表明,这些化合物在体外显示出显着到良好的抗癌活性。一种化合物尤其成为具有显着生长抑制活性的先导化合物 (Rashid 等人,2012 年)。

缓蚀

1H-咪唑-1-基衍生物已被研究其在酸性介质中对碳钢缓蚀的应用。通过各种实验证明了这些化合物作为缓蚀剂的效率,显示了分子极性和防腐效率之间的相关性 (Costa 等人,2021 年)。

作用机制

Target of Action

The primary target of 4-(1H-imidazol-1-yl)benzamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, often leading to changes in the activity of the target enzyme .

Biochemical Pathways

Given its target, it is likely to influence pathways involving nitric oxide signaling .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given its target, it may influence cellular processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target .

安全和危害

According to the safety data sheet, 4-(1H-imidazol-1-yl)benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

未来方向

The future directions for 4-(1H-imidazol-1-yl)benzamide and other imidazole derivatives are promising. They have demonstrated significant biological activity, making them a rich source of chemical diversity for the development of new drugs . Furthermore, the interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable . Therefore, further optimization and exploration of these compounds are expected in the future .

生化分析

Biochemical Properties

4-(1H-imidazol-1-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been investigated for elastase inhibition, free radical scavenging activity, and DNA binding ability . These interactions suggest that 4-(1H-imidazol-1-yl)benzamide could have a significant role in biochemical reactions .

Cellular Effects

The effects of 4-(1H-imidazol-1-yl)benzamide on cells are largely determined by its interactions with biomolecules. For example, its ability to inhibit elastase and scavenge free radicals could influence cell function by protecting cells from damage and maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 4-(1H-imidazol-1-yl)benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind within the active region of elastase, indicating a potential mechanism of action .

Metabolic Pathways

Given its interactions with enzymes such as elastase, it is likely that it is involved in significant metabolic processes .

属性

IUPAC Name |

4-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKNMVRNEBNHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377657 | |

| Record name | 4-(1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303994-67-4 | |

| Record name | 4-(1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。